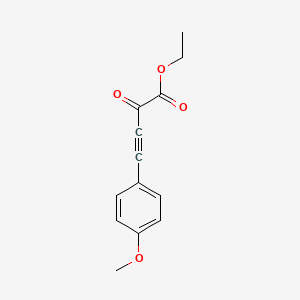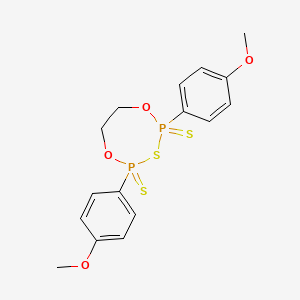
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide, commonly known as Lawesson’s reagent, is a versatile organophosphorus compound. It is widely used in organic synthesis for the conversion of carbonyl groups into thiocarbonyl groups. This transformation is particularly valuable in the synthesis of thioketones, thioesters, and thioamides .
Preparation Methods
The synthesis of 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide involves the reaction of phosphorus pentasulfide (P4S10) with anisole (methoxybenzene). The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product precipitates out as pale-yellow crystals upon cooling .
Synthetic Route:
Reactants: Phosphorus pentasulfide (P4S10) and anisole.
Conditions: Reflux in an inert atmosphere.
Product: this compound.
Industrial Production: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the evolution of hydrogen sulfide gas during the reaction .
Chemical Reactions Analysis
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide primarily undergoes thiation reactions, where it replaces oxygen atoms in carbonyl groups with sulfur atoms. This reagent is effective in converting aldehydes, ketones, amides, lactams, esters, and lactones into their corresponding thiocarbonyl compounds .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, amides, lactams, esters, lactones.
Conditions: Typically carried out in an inert atmosphere, often at elevated temperatures.
Major Products:
- Thioketones
- Thioesters
- Thioamides
Scientific Research Applications
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide has a wide range of applications in scientific research:
- Chemistry: Used extensively in organic synthesis for the preparation of sulfur-containing compounds.
- Biology: Employed in the modification of biomolecules to study their structure and function.
- Medicine: Investigated for its potential in drug development, particularly in the synthesis of thiocarbonyl-containing pharmaceuticals.
- Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide exerts its effects involves the transfer of sulfur atoms to carbonyl groups. This process is facilitated by the formation of a reactive intermediate that interacts with the carbonyl compound, leading to the replacement of the oxygen atom with a sulfur atom .
Molecular Targets and Pathways:
- Targets: Carbonyl groups in aldehydes, ketones, amides, lactams, esters, and lactones.
- Pathways: Thiation pathway involving the formation of a reactive intermediate.
Comparison with Similar Compounds
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide is unique due to its high efficiency and selectivity in thiation reactions. Similar compounds include:
- Woollins’ Reagent: Another thiation reagent but less commonly used due to lower reactivity.
- P4S10 (Phosphorus Pentasulfide): Used directly for thiation but less selective compared to Lawesson’s reagent .
Properties
CAS No. |
147819-28-1 |
|---|---|
Molecular Formula |
C16H18O4P2S3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C16H18O4P2S3/c1-17-13-3-7-15(8-4-13)21(23)19-11-12-20-22(24,25-21)16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
JPGYAYPPBVKALA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P2(=S)OCCOP(=S)(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




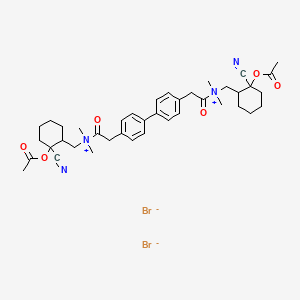
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)



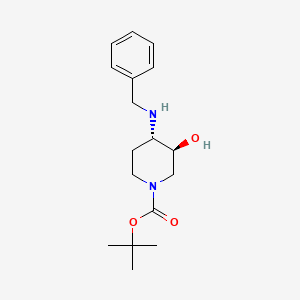
![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
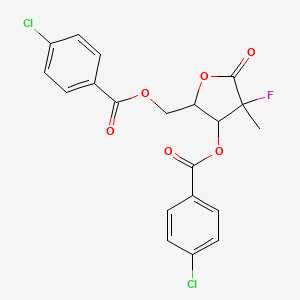
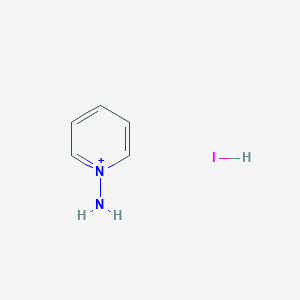
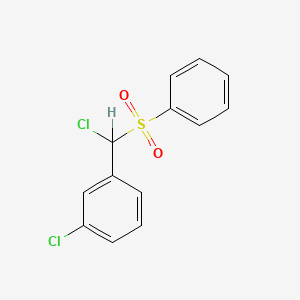
![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)
